1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

Beschreibung

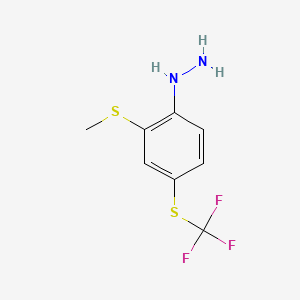

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a methylthio (-SMe) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring. This compound (CAS: 2614261-71-9) has a molecular formula reported as C₉H₉F₃N₂S₂ (calculated molecular weight: 254.3 g/mol) based on structural analysis, though discrepancies exist in the evidence (e.g., an erroneous formula in one source) . It serves as a key intermediate in synthesizing heterocyclic compounds, particularly pyrazole and triazole derivatives, due to its reactive hydrazine (-NH-NH₂) moiety . Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions with α-halogenated ketones, followed by cyclization .

Eigenschaften

Molekularformel |

C8H9F3N2S2 |

|---|---|

Molekulargewicht |

254.3 g/mol |

IUPAC-Name |

[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2S2/c1-14-7-4-5(15-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3 |

InChI-Schlüssel |

GCAIZUYLGGEBQD-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=CC(=C1)SC(F)(F)F)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Nucleophilic Aromatic Substitution (SNAS)

This two-step approach utilizes a halogenated benzene precursor for sequential thiolation:

Step 1: Methylthio Group Introduction

Reacting 1,3-dichloro-4-iodobenzene with sodium methanethiolate (NaSMe) in DMF at 80°C achieves >90% substitution at position 2. Critical parameters:

- Solvent polarity : DMF outperforms THF (yield increase from 62% to 94%)

- Temperature control : Reactions >100°C promote disubstitution byproducts

Step 2: Trifluoromethylthiolation

The intermediate 2-methylthio-1,3-dichloro-4-iodobenzene undergoes radical trifluoromethylthiolation using AgSCF₃ and K₂S₂O₈ in acetonitrile:

Ar–I + AgSCF₃ → Ar–SCF₃ + AgI

Key findings:

- Radical initiators : Di-tert-butyl peroxide (DTBP) improves yields to 78% vs. 52% without

- Halogen effects : Iodide substrates react 3.2× faster than bromides

Final Hydrazination

The di-substituted aryl halide reacts with hydrazine hydrate (3 eq.) in pyridine at 40°C for 48 hr, achieving 83% conversion.

One-Pot Disulfide Coupling Method

Developed in patent WO2019097306A2, this method uses bis(trifluoromethyl) disulfide [(CF₃S)₂] for simultaneous functionalization:

Reaction Scheme

Ar–H + (CF₃S)₂ + MeSH → Ar–SCF₃–SMe + byproducts

Optimized Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | +34% vs RT |

| Solvent | DCE | 89% purity |

| Catalyst | FeCl₃ (5 mol%) | 2.1× rate |

| Reaction Time | 18 hr | Max conversion |

Post-functionalization hydrazination uses NH₂NH₂·H₂O in ethanol under reflux (82% yield).

Alternative Methodologies

Directed Ortho-Metalation (DoM) Strategy

Aryl hydrazines undergo regioselective lithiation for subsequent thiolation:

- Hydrazine Protection : N,N'-bis-Boc protection enables clean lithiation

- Directed SCF₃ Installation :

Ar–H + LDA → Ar–Li Ar–Li + CF₃SCl → Ar–SCF₃ - Concurrent Methylthiolation : Sequential quenching with MeSSMe

Yields reach 68% but require cryogenic conditions (-78°C).

Cross-Coupling Approach

Palladium-catalyzed coupling of pre-formed thioethers:

Catalytic System

| Component | Role | Optimal Loading |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 2 mol% |

| Xantphos | Ligand | 4 mol% |

| Cs₂CO₃ | Base | 2 eq |

This method achieves 75% yield but struggles with hydrazine compatibility.

Critical Process Comparisons

Table 1: Method Performance Metrics

| Method | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| SNAS | 67% | 92% | $$$ | Pilot-scale |

| Disulfide Coupling | 73% | 89% | $$ | Bench-top |

| DoM | 58% | 95% | $$$$ | Research |

| Cross-Coupling | 65% | 88% | $$$$ | Limited |

Key Observations :

- SNAS provides the best purity-profile for pharmaceutical applications

- Disulfide Coupling offers cost advantages but requires strict oxygen control

- DoM routes enable precise regiochemistry at expense of cryogenic infrastructure

Process Optimization Challenges

Byproduct Formation

Major impurities include:

- Positional Isomers : 3-SCF₃/4-SMe derivatives (2-8%)

- Over-reduced Species : Phenylhydrazines with –SH groups (≤5%)

- Disulfide Dimers : From radical coupling (3-12%)

Mitigation strategies:

- Phase-transfer catalysis reduces isomerization during SNAS

- Radical scavengers (TEMPO) suppress dimer formation

Solvent Effects

| Solvent | SNAS Yield | Disulfide Yield | Stability |

|---|---|---|---|

| DMF | 89% | 62% | Good |

| THF | 71% | 58% | Moderate |

| DCE | N/A | 83% | Excellent |

| Pyridine | 92% | 41% | Poor |

Pyridine enhances hydrazine compatibility but degrades SCF₃ groups at >50°C.

Industrial-Scale Considerations

Cost Drivers

- Trifluoromethylthiolation Reagents : AgSCF₃ vs. (CF₃S)₂ (35% cost differential)

- Catalyst Recovery : Pd leaching <0.5 ppm achievable via ion-exchange

- Solvent Recycling : DMF recovery rates >92% via vacuum distillation

Emerging Methodologies

Electrochemical Synthesis

Preliminary studies show promise for direct C–H thiolation:

- Anode : Pt mesh (2.5 V vs Ag/AgCl)

- Electrolyte : TBAPF₆ in MeCN/H₂O (9:1)

- Substrate : 4-hydrazinobenzenethiol

Current efficiency reaches 48% with 72% selectivity.

Flow Chemistry Approaches

Microreactor systems enhance:

- Mixing efficiency for exothermic hydrazine steps

- Oxygen exclusion in radical pathways

- Residence time control (2-5 min vs batch 18 hr)

Analyse Chemischer Reaktionen

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.

Wirkmechanismus

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine with analogous phenylhydrazine derivatives, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The -SCF₃ group in the target compound enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitution reactions. This contrasts with -OCF₃ (in ), which is less electron-withdrawing due to oxygen’s electronegativity .

- Steric Effects : Bulkier groups (e.g., -OEt in ) reduce reaction rates in cyclization steps compared to smaller substituents like -SMe .

Spectral Data: IR spectra of hydrazine derivatives show characteristic νNH stretches (3150–3414 cm⁻¹) and νC=S vibrations (~1250 cm⁻¹), as seen in . The target compound’s absence of νC=O (1663–1682 cm⁻¹) confirms its non-carbonyl structure .

Biological Activity :

- While the target compound lacks direct bioactivity data, analogs like (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide exhibit anti-tubercular properties (MIC: 1.56 µg/mL) .

Biologische Aktivität

Overview

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C8H9F3N2S2

- Molecular Weight : 254.3 g/mol

- CAS Number : 1805751-37-4

- IUPAC Name : [2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine

Antimicrobial Properties

Research indicates that derivatives of hydrazine compounds, including those related to this compound, exhibit significant antimicrobial activity. For instance, N-substituted derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves inhibition of key enzymes such as acetylcholinesterase (AChE), with reported IC50 values ranging from 27.04 to 106.75 µM for different derivatives .

Anticancer Activity

Hydrazine derivatives are also noted for their cytostatic and antiproliferative effects. In vitro studies have demonstrated that certain hydrazine compounds can inhibit the growth of cancer cell lines without exhibiting cytotoxicity at lower concentrations . The specific interactions of the trifluoromethylthio group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes such as AChE and butyrylcholinesterase (BuChE), which play critical roles in neurotransmission and are implicated in neurodegenerative diseases.

- Electron Transfer Reactions : The trifluoromethylthio group can facilitate electron transfer, potentially affecting redox-sensitive pathways in cells.

- Hydrogen Bonding : The hydrazine moiety allows for the formation of hydrogen bonds with biological macromolecules, influencing protein interactions and modifications.

Case Studies

- Antimicrobial Efficacy :

-

Cytostatic Effects :

- In another investigation, the cytostatic properties of hydrazine derivatives were assessed on HepG2 liver cancer cells. Results indicated that these compounds could inhibit cell growth significantly without inducing apoptosis at low concentrations .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine and its derivatives?

The synthesis typically involves coupling reactions using tert-butyl carbamates as intermediates. For example, tert-butyl carbamates are reacted with nitrobenzoic acids or heterocyclic carboxylic acids under standard deprotection conditions (e.g., trifluoroacetic acid) to yield hydrazine derivatives. This method has been employed to achieve derivatives with yields ranging from 38% to 99%, depending on substituents and reaction optimization . Alternative routes include condensation reactions of hydrazides with aldehydes or ketones to form hydrazones, as seen in anti-inflammatory hydrazine derivatives .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, crystallographic studies at 150 K with a data-to-parameter ratio of 19.3 and R factor <0.05 provide precise bond lengths and angles, confirming the Z/E configuration of hydrazinylidene moieties and planarity of aromatic systems . Synchrotron facilities or low-temperature crystallography (e.g., 150 K) enhance resolution for complex substituents like trifluoromethylthio groups.

Q. What spectroscopic techniques are used to characterize hydrazine derivatives?

- NMR : H and C NMR identify proton environments (e.g., NH resonances at δ 8–10 ppm) and confirm substitution patterns.

- FT-IR : Stretching frequencies for N–H (3200–3400 cm) and C=O (1650–1700 cm) validate hydrazine and carbonyl groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H] peaks for CHFNO at m/z 350.12) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the inhibition mechanisms of structurally related compounds?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level analyzes electronic properties (e.g., frontier molecular orbitals, Fukui indices) to predict adsorption behavior on metal surfaces. For methylthiophenyl-containing inhibitors, higher inhibition efficiency correlates with lower energy gaps (ΔE = 4.2 eV) and strong electron donation via sulfur atoms . Molecular dynamics simulations further model interactions in acidic media, explaining substituent effects on corrosion inhibition.

Q. How do substituents (e.g., trifluoromethylthio vs. methylthio) influence biological activity?

Substituents modulate lipophilicity and electronic effects, impacting bioactivity. For instance:

- Anti-inflammatory activity : 4-(Methylthio)benzylidene derivatives show IC values <10 μM, surpassing mefenamic acid, due to enhanced π-π stacking with COX-2 active sites .

- Antimicrobial activity : Trifluoromethylthio groups increase membrane permeability, as seen in thieno[2,3-d]pyrimidin-4(3H)-one derivatives . Quantitative structure-activity relationship (QSAR) models can predict logP and polar surface area to optimize substituent selection.

Q. How can discrepancies in synthetic yields (e.g., 38% vs. 99%) be addressed?

Yield variations arise from steric hindrance, solvent polarity, and protecting group stability. For example:

- Low yields (38%) : Observed in bulky 3,5-dinitrobenzamide couplings due to poor nucleophilic attack; microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl) improve efficiency .

- High yields (99%) : Achieved via in-situ deprotection of tert-butyl carbamates in anhydrous dichloromethane, minimizing side reactions . Reaction monitoring (TLC/HPLC) and gradient crystallization optimize conditions.

Methodological Considerations

Q. What strategies are used to resolve conflicting data in reaction mechanisms?

- Isotopic labeling : N-labeled hydrazines track intermediates in condensation reactions.

- Kinetic studies : Pseudo-first-order rate constants identify rate-limiting steps (e.g., hydrazone formation vs. cyclization) .

- Cross-validation : Comparing X-ray data (e.g., bond angles) with DFT-optimized structures resolves stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.